Superior Intravenous Potency Relative to Amrinone: A Key Differentiation Point for Cardiotonic Research
Bemarinone exhibits approximately twice the intravenous potency of amrinone, a first-generation PDE3 inhibitor, as demonstrated in comparative cardiotonic studies [1]. This quantifiable difference in potency is a critical factor for researchers requiring a more efficacious PDE3 inhibitor for in vivo models.
| Evidence Dimension | Intravenous Potency (Positive Inotropy) |
|---|---|
| Target Compound Data | Approximately 2× potency of amrinone |
| Comparator Or Baseline | Amrinone (Baseline = 1×) |
| Quantified Difference | ≈ 100% increase in potency relative to amrinone |
| Conditions | In vivo cardiotonic activity in anesthetized dogs (intravenous administration) [1] |
Why This Matters
Higher potency enables lower dosing to achieve equivalent inotropic effects, potentially reducing off-target effects and improving the therapeutic window in experimental models.
- [1] Bandurco VT, Schwender CF, Bell SC, Combs DW, Kanojia RM, Levine SD, Mulvey DM, Appollina MA, Reed MS, Malloy EA. Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. J Med Chem. 1987;30(8):1421-6. DOI: 10.1021/jm00391a028 View Source
